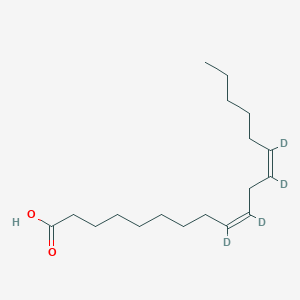

Linoleic Acid-d4

概要

説明

リノール酸-d4は、多価不飽和ω-6脂肪酸であるリノール酸の重水素標識形態です。この化合物は、リノール酸の定量のために、質量分析法における内部標準としてよく使用されます。 リノール酸自体は、植物油、ナッツ、種子、肉などのさまざまな食品に見られる必須脂肪酸です .

2. 製法

合成経路と反応条件: リノール酸-d4は、リノール酸に重水素原子を組み込むことによって合成されます。このプロセスには、リノール酸分子中の水素原子を重水素で選択的に置換することが含まれます。 これは、重水素ガスを用いた触媒的加水素化または重水素化試薬による化学交換反応によって達成できます .

工業生産方法: リノール酸-d4の工業生産は、通常、高純度のリノール酸を出発物質として使用します。重水素化プロセスは、制御された条件下で行われ、重水素原子の選択的組み込みが保証されます。 最終製品は、蒸留や結晶化などの手法を使用して精製され、所望の純度レベルが達成されます .

準備方法

Synthetic Routes and Reaction Conditions: Linoleic Acid-d4 is synthesized by incorporating deuterium atoms into linoleic acid. The process involves the selective replacement of hydrogen atoms with deuterium in the linoleic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by chemical exchange reactions with deuterated reagents .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity linoleic acid as a starting material. The deuteration process is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .

化学反応の分析

反応の種類: リノール酸-d4は、次のようなさまざまな化学反応を起こします。

酸化: リノール酸-d4は、酸化されてヒドロペルオキシドやその他の酸化生成物を形成することができます。一般的な酸化剤には、酸素や過酸化物が含まれます。

還元: リノール酸-d4の還元は、触媒の存在下で水素ガスなどの還元剤を使用して達成できます。

一般的な試薬と条件:

酸化: 酸素、過酸化物、およびその他の酸化剤。

還元: 水素ガス、金属触媒(例:パラジウム、白金)。

生成される主要な生成物:

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

還元: 飽和脂肪酸。

置換: ハロゲン化またはアルキル化誘導体.

科学的研究の応用

リノール酸-d4は、科学研究において幅広い用途があり、次のものが含まれます。

作用機序

リノール酸-d4の作用機序は、生物学的膜への組み込みと、生体活性脂質メディエーターの前駆体としての役割に関係しています。リノール酸は代謝されてアラキドン酸を生成し、さらにプロスタグランジン、ロイコトリエン、トロンボキサンなどのさまざまなエイコサノイドに変換されます。 これらの生体活性脂質は、炎症、免疫応答、およびその他の生理学的プロセスにおいて重要な役割を果たします .

類似の化合物:

リノール酸: リノール酸-d4の非重水素化形態で、食事源に一般的に見られます。

α-リノレン酸: 構造的特徴は似ていますが、生物学的機能が異なるω-3脂肪酸。

リノール酸-d4の独自性: リノール酸-d4は、重水素原子の存在により、分析用途に理想的な内部標準となっています。 重水素標識により、複雑な生物学的サンプル中のリノール酸とその代謝産物を正確に定量および追跡することができます .

類似化合物との比較

Linoleic Acid: The non-deuterated form of Linoleic Acid-d4, commonly found in dietary sources.

Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural features but different biological functions.

Oleic Acid: A monounsaturated fatty acid with one double bond, compared to the two double bonds in linoleic acid.

Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical applications. The deuterium labeling allows for precise quantification and tracking of linoleic acid and its metabolites in complex biological samples .

生物活性

Linoleic Acid-d4 (D4-Lnn) is a deuterated form of linoleic acid, a polyunsaturated fatty acid (PUFA) essential for human health. This article explores the biological activity of D4-Lnn, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

Linoleic acid is an omega-6 fatty acid that plays a crucial role in various physiological processes, including cell membrane integrity, inflammatory response, and energy metabolism. The deuterated form, D4-Lnn, is utilized in research to trace metabolic pathways and understand the effects of fatty acids on health.

Recent studies have highlighted several mechanisms through which D4-Lnn exerts its biological effects:

- Cytoprotective Effects : D4-Lnn has been shown to inhibit necrosis and reduce apoptotic cell death in neuronal and astrocytic cells. This effect is attributed to its ability to modulate calcium ion levels and reactive oxygen species (ROS) production during oxidative stress conditions, such as oxygen-glucose deprivation (OGD) .

- Gene Expression Modulation : Treatment with D4-Lnn results in significant changes in the expression of genes associated with oxidative stress response and apoptosis. For instance, it enhances the expression of protective genes while suppressing pro-apoptotic and inflammatory gene expression .

- Reactive Oxygen Species (ROS) Management : D4-Lnn effectively reduces ROS production in neurons and astrocytes under stress conditions. This reduction correlates with decreased expression of genes involved in ROS generation, such as Nox1 and Nox2 .

Table 1: Effects of D4-Lnn on Gene Expression

| Gene | Baseline Expression Change | Post-OGD Expression Change |

|---|---|---|

| Nox1 | Increased by 2.3x | Decreased by 70% |

| Nox2 | Increased by 3.8x | Decreased by 93% |

| GPX4 | Increased by 1.9x | No significant change |

| TR3 | Decreased by 49% | No significant change |

Data derived from real-time PCR analyses following treatment with D4-Lnn .

Case Studies

- Neuroprotection in Ischemia : A study demonstrated that D4-Lnn treatment in vitro significantly reduced neuronal death during ischemic conditions by inhibiting calcium influx and ROS production . This suggests potential applications for neuroprotection in stroke or traumatic brain injury.

- Wound Healing : Another investigation indicated that oral administration of linoleic acid (including its deuterated form) improved skin wound healing in diabetic rats, suggesting its role in enhancing tissue repair mechanisms .

特性

IUPAC Name |

(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-GPTDOFLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。